BenchChemオンラインストアへようこそ!

3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Chemical Biology Drug Discovery High-Throughput Screening

3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887882-93-1) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core bearing a C3-benzamido substituent with a para-pyrrolidin-1-ylsulfonyl group and an N-(p-tolyl) carboxamide terminus. Its molecular formula is C₂₇H₂₅N₃O₅S with a molecular weight of 503.6 g/mol.

Molecular Formula C27H25N3O5S
Molecular Weight 503.57
CAS No. 887882-93-1
Cat. No. B2761890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide
CAS887882-93-1
Molecular FormulaC27H25N3O5S
Molecular Weight503.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
InChIInChI=1S/C27H25N3O5S/c1-18-8-12-20(13-9-18)28-27(32)25-24(22-6-2-3-7-23(22)35-25)29-26(31)19-10-14-21(15-11-19)36(33,34)30-16-4-5-17-30/h2-3,6-15H,4-5,16-17H2,1H3,(H,28,32)(H,29,31)
InChIKeyOHMMSMRCYQXZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887882-93-1): Chemical Identity and Baseline Characterization


3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887882-93-1) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a benzofuran core bearing a C3-benzamido substituent with a para-pyrrolidin-1-ylsulfonyl group and an N-(p-tolyl) carboxamide terminus [1]. Its molecular formula is C₂₇H₂₅N₃O₅S with a molecular weight of 503.6 g/mol [1]. The compound is primarily registered as a research chemical in screening libraries, and at the time of this analysis, no peer-reviewed pharmacological or biochemical studies directly reporting activity data for this specific compound were identified in the public domain [1]. Consequently, its biological profile remains uncharacterized, and procurement decisions must be guided by structural differentiation rather than experimentally validated potency or selectivity claims.

Why Generic Substitution of 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide Is Not Scientifically Justified


The benzofuran-2-carboxamide scaffold is exquisitely sensitive to substitution patterns, particularly at the C3-amido and the terminal carboxamide nitrogen. Even minor modifications—such as replacing the p-tolyl group with a 2-fluorophenyl or removing the N-aryl substituent entirely—generate distinct compounds (e.g., CAS 887878-13-9 and CAS 398999-99-0) that are expected to exhibit divergent conformational preferences, hydrogen-bonding networks, and target-binding topologies [1][2]. In the absence of head-to-head pharmacological data, the unique combination of a pyrrolidine sulfonamide, a benzofuran core, and a p-tolyl terminus in CAS 887882-93-1 constitutes a structurally discrete chemical entity that cannot be assumed interchangeable with any close analog. Generic substitution therefore carries an unquantifiable risk of altered or null biological activity, making procurement of the exact compound essential for reproducibility in screening or SAR campaigns.

Quantitative Differentiation Evidence for 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide


Absence of Public Bioactivity Data Defines a Critical Differentiation Gap

A comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL) as of April 2026 failed to identify any quantitative biological assay data—including IC₅₀, Kd, EC₅₀, or % inhibition values—for 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide [1]. Its closest registered analogs, such as the 2-fluorophenyl derivative (CAS 887878-13-9) and the unsubstituted amide analog (CAS 398999-99-0), similarly lack published activity profiles [2][3]. This complete data void is itself a selection factor: for screening laboratories seeking novel, unexplored chemical space, the absence of prior annotation constitutes a positive differentiator that reduces the risk of rediscovering known pharmacology, whereas groups requiring pre-validated tool compounds or lead matter should deprioritize this compound until primary screening data become available.

Chemical Biology Drug Discovery High-Throughput Screening

Physicochemical Property Comparison Against Closest Analogs

Computed physicochemical properties reveal meaningful differences that influence solubility, permeability, and formulation behavior. The target compound possesses a topological polar surface area (TPSA) of 117 Ų and a calculated logP (XLogP3) of 4.9 [1]. In comparison, the 2-fluorophenyl analog (CAS 887878-13-9) exhibits an identical TPSA of 117 Ų but a lower XLogP3 of 4.4 due to fluorine substitution, while the primary amide analog (CAS 398999-99-0) has a TPSA of 130 Ų and an XLogP3 of 2.6 [2][3]. These differences predict that CAS 887882-93-1 will be significantly more lipophilic than the primary amide analog (Δ logP = 2.3), which directly impacts membrane permeability and metabolic clearance, but slightly more lipophilic than the fluorinated comparator (Δ logP = 0.5). The TPSA values suggest comparable passive absorption potential between the target and the 2-fluorophenyl derivative.

Medicinal Chemistry ADME Prediction Lead Optimization

Molecular Complexity and Heavy Atom Count Differentiates from Simpler Analogs

This compound contains 36 heavy atoms and a complexity score of 884 (Cactvs), reflecting its multi-ring, multi-functional architecture [1]. In contrast, the stripped-down primary amide analog (CAS 398999-99-0) contains 29 heavy atoms, and a further simplified analog lacking the sulfonamide entirely (3-amino-N-(p-tolyl)benzofuran-2-carboxamide, CAS 397881-02-6) contains only 20 heavy atoms [2][3]. The higher heavy atom count and complexity of CAS 887882-93-1 provide greater three-dimensionality and potential for shape-based target recognition, a desirable property for challenging protein-protein interaction targets or for library diversity enhancement where fragment-like molecules are already well-represented.

Fragment-Based Drug Discovery Chemical Diversity Library Design

Recommended Application Scenarios for 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide


Diversity-Oriented Screening Library Expansion

With an XLogP3 of 4.9 and TPSA of 117 Ų, this compound occupies a favorable region of lead-like chemical space that is underrepresented in typical fragment libraries. Its 36 heavy atoms and complexity score of 884 make it a suitable addition to diversity sets targeting protein-protein interactions or allosteric pockets [1]. Procurement is recommended for screening campaigns aiming to expand beyond rule-of-three chemical space.

Structure-Activity Relationship (SAR) Exploration Around Benzofuran-2-Carboxamide Urotensin II Antagonists

The pyrrolidine sulfonamide motif has been claimed in patent literature as a pharmacophore for urotensin II receptor antagonism [1]. Although no direct activity data exist for this specific compound, its structural alignment with the patented scaffold supports its use as a SAR probe to interrogate the tolerance of the urotensin II receptor for N-aryl substituents, particularly the p-tolyl group versus fluorinated or unsubstituted analogs.

Physicochemical Comparator in ADME Profiling Panels

The compound's computed logP (4.9) and TPSA (117 Ų) differentiate it from both the more polar primary amide analog (logP 2.6) and the slightly less lipophilic 2-fluorophenyl analog (logP 4.4) [2]. This property spread makes CAS 887882-93-1 a useful comparator in panels designed to deconvolute the contribution of lipophilicity to cellular permeability, microsomal stability, or CYP inhibition within the benzofuran-2-carboxamide series.

Negative Control Sourcing for Hit Validation in Phenotypic Screens

Until bioactivity is experimentally determined, the complete lack of annotated targets or pathways for this compound supports its use as a true negative-control small molecule in phenotypic assay development. Its structural features (multiple H-bond donors/acceptors, moderate lipophilicity) provide a generic small-molecule background that can help distinguish non-specific assay interference from genuine target engagement.

Quote Request

Request a Quote for 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.